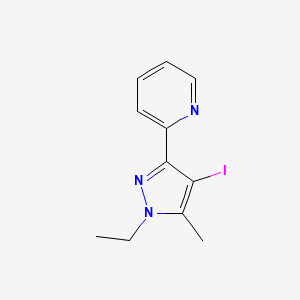

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

説明

特性

IUPAC Name |

2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQXPBKIMSOVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

An in-depth technical analysis of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine reveals a highly specialized, high-value heterocyclic scaffold. This compound bridges two critical domains in modern synthetic and medicinal chemistry: the bidentate coordinating capability of the pyridyl-pyrazole axis and the highly reactive, late-stage functionalization potential of the C4-iodo group.

This guide provides a comprehensive breakdown of the compound's physicochemical profile, the electronic causality dictating its synthesis, and validated protocols for its integration into advanced chemical workflows.

Physicochemical Profiling and Structural Causality

The utility of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is deeply rooted in its physicochemical properties. The molecule is engineered to be a lipophilic, non-hydrogen-bond-donating intermediate, making it an ideal precursor for generating central nervous system (CNS) penetrant drugs or highly soluble organometallic ligands.

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C₁₁H₁₂IN₃ | Defines the stoichiometric baseline for downstream coupling. |

| Molecular Weight | 313.14 g/mol | Leaves a ~180 g/mol "budget" for cross-coupling additions while remaining within Lipinski's Rule of 5 limit (<500 g/mol ). |

| TPSA | ~33.7 Ų | The low Topological Polar Surface Area ensures excellent passive membrane permeability. |

| H-Bond Donors (HBD) | 0 | The N1-ethylation removes the pyrazole N-H, preventing unwanted hydrogen bonding that could reduce organic solubility or cause off-target aggregation. |

| H-Bond Acceptors (HBA) | 2 | The pyridine nitrogen and the sp² pyrazole nitrogen serve as a classic bidentate chelating motif for transition metals, or as a hinge-binding motif in kinase inhibitors. |

Electronic Characteristics and Regioselectivity

The synthesis of this compound relies on the predictable electronic behavior of the pyrazole ring. The pyridine ring at the C3 position is electron-withdrawing via induction, which mildly deactivates the pyrazole core compared to simple dialkylpyrazoles. However, the combined positive inductive (+I) and mesomeric (+M) effects of the N1-ethyl and C5-methyl groups funnel electron density directly to the C4 position .

Because C4 lacks adjacent resonance stabilization that would favor substitution at C3 or C5, it acts as the thermodynamic and kinetic sink for electrophilic aromatic substitution[1]. This electronic funneling guarantees that iodination occurs exclusively at C4, preventing the formation of complex, inseparable isomeric mixtures.

Synthesis Workflow: Electrophilic Iodination

To synthesize 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine from its unhalogenated precursor, electrophilic iodination using N-Iodosuccinimide (NIS) is the industry standard[1]. Because the C3-pyridyl group exerts a mild deactivating effect, the reaction requires an acidic medium (such as Trifluoroacetic acid or catalytic H₂SO₄) to protonate the NIS. This protonation generates a highly reactive "I⁺" superelectrophile capable of overcoming the deactivation barrier[2].

Step-by-step synthetic workflow for 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine.

Protocol 1: Regioselective Iodination using NIS

This protocol outlines the self-validating steps for C4-iodination, ensuring high yield and purity.

-

Substrate Dissolution: Dissolve 1.0 equivalent of 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine in a 1:1 mixture of glacial acetic acid and trifluoroacetic acid (TFA) under an inert argon atmosphere[2].

-

Causality: The acidic solvent system not only solubilizes the starting material but protonates the succinimide carbonyl of NIS, exponentially increasing the electrophilicity of the iodine atom[2].

-

-

Reagent Addition: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours[1].

-

Causality: Portion-wise addition controls the exothermic nature of the electrophilic attack, preventing localized heating that could lead to oxidative degradation of the pyridine ring.

-

-

Reaction Quenching: Pour the mixture over crushed ice and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1].

-

Causality: Na₂S₂O₃ acts as a reducing agent, instantly converting any unreacted, highly reactive electrophilic iodine (I⁺) or molecular iodine (I₂) into benign, water-soluble iodide (I⁻). This prevents post-workup poly-halogenation and ensures safe disposal.

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Downstream Applications: Late-Stage Functionalization

The primary utility of the C4-iodo group is its deployment as a reactive handle in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[3]. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~240 kJ/mol) compared to C-Br or C-Cl bonds. This facilitates rapid and highly efficient oxidative addition by Pd(0) catalysts, allowing for milder reaction conditions that preserve the integrity of the bidentate pyridyl-pyrazole core[3].

Mechanism of Pd-catalyzed Suzuki-Miyaura coupling at the C4-iodo position.

Protocol 2: Suzuki-Miyaura Cross-Coupling

A robust methodology for appending aryl or heteroaryl groups to the C4 position.

-

Reagent Assembly: In a microwave vial, combine 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (1.0 eq), an arylboronic acid (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O[3].

-

Causality: Cs₂CO₃ is chosen over weaker bases because its high solubility in the aqueous-organic biphasic system accelerates the formation of the reactive boronate complex required for the transmetalation step.

-

-

Degassing: Bubble argon gas through the solvent mixture for 15 minutes.

-

Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Degassing prevents the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) complex.

-

-

Catalyst Addition & Heating: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). Seal the vial and heat at 90 °C for 6 hours[3].

-

Causality: The sterically demanding triphenylphosphine ligands stabilize the Pd(0) center while providing enough electron density to facilitate the initial oxidative addition into the C-I bond.

-

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography to isolate the C4-functionalized product[3].

References

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid ResearchGate[Link]

Sources

A Comprehensive Technical Guide to the Preliminary Biological Investigation of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Foreword: The Rationale for Investigation

The confluence of pyrazole and pyridine rings in a single molecular entity presents a compelling case for biological investigation. Pyrazole derivatives are a cornerstone of many pharmaceuticals, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The pyridine moiety, a ubiquitous feature in bioactive compounds, further enhances the potential for novel pharmacological properties.[4][5][6] The subject of this guide, 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, is a novel compound whose biological activity remains uncharacterized. This document provides a comprehensive, technically-grounded framework for its preliminary biological evaluation, with a strategic focus on its potential as an anticancer agent. Our approach is designed to be a self-validating cascade, where the results of each phase inform the decision to proceed to the next, ensuring a resource-efficient and scientifically rigorous investigation.[7][8][9][10]

Phase 1: Foundational In Vitro Assessment of Cytotoxicity

The initial and most critical step in evaluating a novel compound's anticancer potential is to determine its cytotoxic effects against a panel of cancer cell lines.[11][12][13] This phase aims to establish a foundational understanding of the compound's potency and spectrum of activity.

Experimental Design: Multi-Lineage Cell Viability Screening

A panel of human cancer cell lines representing diverse tumor types (e.g., breast, lung, colon, and leukemia) should be selected. It is also crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells - HEK293) to assess preliminary selectivity.[12]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[12][14][15][16]

Materials:

-

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (solubilized in DMSO)

-

Selected cancer and non-cancerous cell lines

-

96-well plates

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[15]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period, typically 24 to 48 hours.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][18]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][18]

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line.

| Cell Line | Tumor Type | IC50 (µM) of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine |

| MCF-7 | Breast Cancer | [Insert Data] |

| A549 | Lung Cancer | [Insert Data] |

| HCT116 | Colon Cancer | [Insert Data] |

| Jurkat | Leukemia | [Insert Data] |

| HEK293 | Non-cancerous | [Insert Data] |

Visualization: In Vitro Screening Workflow

Caption: Workflow for the in vitro cytotoxicity screening using the MTT assay.

Phase 2: Elucidating the Mechanism of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[19] Additionally, given that many pyrazole-containing compounds are kinase inhibitors, a broad kinase profile is warranted.[20]

Methodology 1: Apoptosis Induction Assay

The Caspase-Glo® 3/7 assay is a sensitive and straightforward method to measure the activity of caspases 3 and 7, key executioners of apoptosis.[21][22]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include positive and negative controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[22]

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Caspase-3/7 Activity

| Treatment | Fold Increase in Caspase-3/7 Activity |

| Vehicle Control | 1.0 |

| 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine | [Insert Data] |

| Positive Control (e.g., Staurosporine) | [Insert Data] |

Visualization: Apoptosis Pathway

Caption: Simplified schematic of the caspase-mediated apoptosis pathway.

Methodology 2: Kinome Profiling

To identify potential protein kinase targets, a high-throughput kinase profiling screen is highly recommended.[20] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[23][24][25] The compound is screened against a large panel of kinases, and the percentage of inhibition is determined.[24]

General Workflow:

-

Compound Submission: Provide the test compound to the CRO.

-

Screening: The compound is screened at a fixed concentration against a panel of hundreds of kinases.

-

Data Analysis: The CRO provides a detailed report of the kinase inhibition profile.

Visualization: Kinome Profiling Concept

Caption: Conceptual workflow of a high-throughput kinase profiling screen.

Phase 3: In Vivo Preclinical Efficacy Assessment

Promising in vitro results must be validated in a living organism to assess the compound's potential as a therapeutic agent.[26][27][28] The human tumor xenograft model in immunodeficient mice is a standard and widely accepted method for this purpose.[26][29][30][31]

Experimental Design: Cell Line-Derived Xenograft (CDX) Model

The choice of the cancer cell line for the xenograft model should be based on the in vitro sensitivity data from Phase 1.

Protocol: Subcutaneous Xenograft Efficacy Study

Materials:

-

Cancer cell line with high in vitro sensitivity

-

Matrigel (optional, to enhance tumor take rate)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.[31]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound and a vehicle control according to a predetermined dosing schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

Data Analysis and Presentation

The primary endpoint is typically tumor growth inhibition (TGI).

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent TGI |

| Vehicle Control | [Insert Data] | N/A |

| 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (Dose 1) | [Insert Data] | [Insert Data] |

| 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (Dose 2) | [Insert Data] | [Insert Data] |

Visualization: In Vivo Xenograft Study Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities | Journal of Science & Technology [jst.org.in]

- 5. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]

- 7. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.biobide.com [blog.biobide.com]

- 10. intuitionlabs.ai [intuitionlabs.ai]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 22. promega.com [promega.com]

- 23. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

- 28. noblelifesci.com [noblelifesci.com]

- 29. biocytogen.com [biocytogen.com]

- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 31. Xenograft Models - Creative Biolabs [creative-biolabs.com]

Comprehensive Spectroscopic Profiling of 2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine: Structural Elucidation via NMR and IR Methodologies

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged heterocyclic scaffolds. The pyrazole-pyridine hybrid motif has emerged as a cornerstone in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics[1],[2]. The compound 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS: 2092061-34-0) is a highly functionalized intermediate where the 4-iodo substitution serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical guide to the structural elucidation of this molecule. By synthesizing fundamental spectroscopic theory with field-proven analytical workflows, we establish a self-validating framework for interpreting its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data.

Experimental Workflows: A Self-Validating System

To ensure absolute structural integrity, the analytical workflow must be designed as a closed-loop, self-validating system. Every experimental choice—from solvent selection to probe tuning—is dictated by the physicochemical properties of the analyte.

Fig 1: Spectroscopic structural elucidation workflow for the pyrazole-pyridine derivative.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Accurately weigh 15.0 mg of the compound (>98% purity). Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because the molecule lacks exchangeable protons (e.g., N-H or O-H), and the lipophilic ethyl/methyl groups ensure rapid, complete solvation. TMS provides an absolute zero-point reference to calibrate chemical shifts.

-

-

Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.

-

Causality: Removing paramagnetic particulates prevents magnetic field distortions, ensuring sharp, symmetrical Lorentzian lineshapes.

-

-

Acquisition: Tune the probe to the ¹H and ¹³C Larmor frequencies. Acquire ¹H NMR (16 transients, 2.0 s relaxation delay) and ¹³C NMR (1024 transients, WALTZ-16 decoupling).

Protocol 2: ATR-FTIR Spectroscopic Profiling

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal and collect an ambient air background (32 scans, 4 cm⁻¹ resolution).

-

Sample Application & Compression: Place 2-3 mg of the neat solid onto the crystal. Apply uniform pressure using the ATR anvil.

-

Causality: The IR evanescent wave penetrates only a few micrometers into the sample. High-pressure compression ensures intimate contact, preventing artificially weak absorption bands.

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ and apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Spectroscopic Elucidation & Causality

¹H NMR Analysis: Magnetic Anisotropy and Inductive Effects

The ¹H NMR spectrum acts as the primary validation of molecular topology. The compound contains 12 protons, which must perfectly align with the integration data.

-

The Pyridine Ring: The proton at the 6'-position (adjacent to the pyridine nitrogen) is highly deshielded, appearing as a doublet of doublets at ~8.65 ppm. This profound downfield shift is caused by the strong inductive electron-withdrawing effect of the electronegative sp² nitrogen, coupled with the magnetic anisotropy of the heteroaromatic ring.

-

The Pyrazole Substituents: The 1-ethyl group exhibits a classic first-order spin-spin splitting pattern: a 2H quartet at ~4.18 ppm and a 3H triplet at ~1.42 ppm ( 3J≈7.2 Hz). The pronounced downfield shift of the CH₂ protons is a direct consequence of their covalent attachment to the electron-withdrawing pyrazole nitrogen (N-1). The 5-methyl group appears as a sharp 3H singlet at ~2.38 ppm, typical for an alkyl group attached to an aromatic system.

¹³C NMR Analysis: The Heavy-Atom Effect

The ¹³C NMR spectrum contains 11 distinct carbon resonances. The most critical diagnostic feature of this spectrum is the chemical shift of the C-4 carbon on the pyrazole ring.

-

The SO-HALA Effect: In a standard pyrazole ring, the C-4 carbon typically resonates around 105 ppm. However, in 4-iodopyrazoles, this carbon is anomalously shielded, appearing far upfield at approximately 61.2 ppm[3]. This dramatic shift is governed by the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [4]. The massive, diffuse electron cloud of the iodine atom induces relativistic spin-orbit coupling, which generates a strong local shielding current that drastically alters the magnetic environment of the directly attached carbon nucleus[3],[4].

-

Heteroaromatic Carbons: The quaternary carbons linking the two rings (C-3 of pyrazole and C-2' of pyridine) resonate downfield at ~151.1 ppm and ~152.4 ppm, respectively, due to the combined deshielding effects of adjacent nitrogens and inter-ring conjugation.

FT-IR Vibrational Modes

The IR spectrum provides orthogonal validation of the functional groups.

-

The absence of bands above 3100 cm⁻¹ confirms the lack of N-H bonds (validating the N-alkylation by the ethyl group).

-

Sharp bands at ~3055 cm⁻¹ correspond to the Csp2−H stretching of the pyridine ring, while bands at 2978 cm⁻¹ and 2935 cm⁻¹ correspond to the Csp3−H stretching of the ethyl and methyl groups.

-

The heavy C-I bond behaves as a low-frequency oscillator due to its large reduced mass, exhibiting a weak but characteristic stretching vibration in the far-IR region (~520 cm⁻¹), strictly adhering to Hooke's Law for diatomic vibrations.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 6' (Pyridine) | 8.65 | ddd | 4.8, 1.8, 0.9 | 1H | Ar-H adjacent to N |

| 3' (Pyridine) | 7.95 | dt | 8.0, 1.1 | 1H | Ar-H ortho to pyrazole |

| 4' (Pyridine) | 7.72 | td | 7.8, 1.8 | 1H | Ar-H para to N |

| 5' (Pyridine) | 7.22 | ddd | 7.5, 4.8, 1.2 | 1H | Ar-H meta to N |

| 1-CH₂ (Ethyl) | 4.18 | q | 7.2 | 2H | N-CH₂ |

| 5-CH₃ (Methyl) | 2.38 | s | - | 3H | Ar-CH₃ |

| 1-CH₃ (Ethyl) | 1.42 | t | 7.2 | 3H | Aliphatic CH₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |

|---|---|---|

| 152.4 | Quaternary (C) | Pyridine C-2' (Attached to pyrazole) |

| 151.1 | Quaternary (C) | Pyrazole C-3 (Attached to pyridine) |

| 149.5 | Methine (CH) | Pyridine C-6' (Highly deshielded by adjacent N) |

| 141.5 | Quaternary (C) | Pyrazole C-5 (Attached to methyl) |

| 136.2 | Methine (CH) | Pyridine C-4' |

| 122.8 | Methine (CH) | Pyridine C-3' |

| 122.1 | Methine (CH) | Pyridine C-5' |

| 61.2 | Quaternary (C) | Pyrazole C-4 (Profoundly shielded via SO-HALA effect from Iodine) |

| 44.5 | Methylene (CH₂) | 1-Ethyl CH₂ (Deshielded by N-1) |

| 15.2 | Methyl (CH₃) | 1-Ethyl CH₃ |

| 11.8 | Methyl (CH₃) | 5-Methyl CH₃ |

Table 3: Key FT-IR Vibrational Assignments (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

|---|---|---|---|

| 3055 | Weak | ν(C-H) aromatic | Pyridine ring C-H stretch |

| 2978, 2935 | Medium | ν(C-H) aliphatic | Ethyl and methyl C-H stretch |

| 1585, 1560 | Strong | ν(C=N), ν(C=C) | Pyridine/Pyrazole ring stretching |

| 1445 | Medium | δ(C-H) | CH₂ and CH₃ bending deformations |

| 780 | Strong | γ(C-H) | Pyridine out-of-plane bending |

| 520 | Weak | ν(C-I) | Carbon-Iodine stretch (Heavy mass oscillator) |

Conclusion

The structural validation of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine requires a rigorous synthesis of spectroscopic techniques. The ¹H NMR integration serves as an internal purity and topology check, while the ¹³C NMR acts as a definitive probe for the 4-iodo substitution, leveraging the relativistic SO-HALA effect to confirm halogen placement. By employing these self-validating protocols, researchers can confidently verify the integrity of this critical scaffold before advancing it through complex drug discovery pipelines.

References

- Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL

- Source: PubMed Central (PMC)

- Title: Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journals URL

- Title: A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations Source: ResearchGate URL

Sources

Structural Elucidation and Crystallographic Profiling of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The compound 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine represents a highly functionalized, bidentate N,N′ -donor scaffold. Pyrazolyl-pyridine derivatives are privileged motifs in both transition-metal coordination chemistry and targeted therapeutics, frequently serving as kinase inhibitors and molecular chaperones (e.g., HSP90 inhibitors) 1.

Analyzing the crystal structure of this specific derivative reveals critical structure-activity relationship (SAR) data. The introduction of a highly polarizable iodine atom at the C4 position of the pyrazole ring introduces strong σ -hole interactions (halogen bonding) 2. Simultaneously, the steric bulk of the 1-ethyl and 5-methyl groups dictates the dihedral twist between the pyrazole and pyridine rings, preventing total coplanarity and influencing the molecule's binding trajectory 3. This guide details the self-validating methodologies required to isolate, diffract, and computationally resolve the 3D architecture of this complex heterocycle.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity structural data, the crystallographic pipeline must be treated as a causal, self-validating system. Every physical manipulation is designed to prevent artifacts (e.g., twinning, thermal disorder) that could compromise the final electron density map.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Rapid solvent evaporation often leads to kinetic trapping, resulting in microcrystalline powders or twinned domains. Vapor diffusion provides a controlled thermodynamic gradient, allowing molecules to reversibly attach and detach from the crystal lattice, selectively propagating the most stable macroscopic single crystal.

-

Solvent Selection: Dissolve 50 mg of >98% pure 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine in 2.0 mL of anhydrous tetrahydrofuran (THF) in a 5 mL inner glass vial.

-

Nucleation Control: Pass the solution through a 0.22 µm PTFE syringe filter. Validation: The removal of dust and insoluble impurities prevents heterogeneous nucleation, ensuring crystal growth is driven purely by supersaturation.

-

Gradient Setup: Place the uncapped 5 mL vial inside a 20 mL outer scintillation vial containing 5.0 mL of n-hexane (anti-solvent).

-

Diffusion Phase: Seal the outer vial with a PTFE-lined cap and incubate at 293 K in a vibration-free environment for 72–96 hours.

-

Harvesting: Isolate the resulting colorless block crystals directly into a pool of perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.

Protocol B: X-Ray Diffraction and Data Reduction

Causality: The heavy iodine atom (Z=53) causes significant X-ray absorption. Furthermore, the 1-ethyl chain is conformationally flexible. Data collection at cryogenic temperatures is strictly mandated to minimize thermal atomic displacement parameters (ADPs) and prevent positional disorder.

-

Cryogenic Mounting: Select a crystal (approx. 0.25 × 0.20 × 0.10 mm) under a polarizing microscope. Mount it on a MiTeGen polyimide loop and immediately transfer it to the goniometer head under a 173 K nitrogen stream.

-

Data Collection: Irradiate the sample using graphite-monochromated Mo-K α radiation ( λ=0.71073 Å) on a CCD area-detector diffractometer. Collect ω and ϕ scans.

-

Integration & Correction: Process raw frames using APEX3. Apply multi-scan absorption corrections (SADABS). Validation: A successful integration is confirmed by an internal agreement factor ( Rint ) of < 0.05, proving high consistency among symmetry-equivalent reflections.

-

Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (Olex2). Validation: The final structural model must pass an IUCr checkCIF routine with zero Level A or B alerts.

Fig 1: Step-by-step crystallographic workflow from synthesis to structure validation.

Crystallographic Data & Geometric Analysis

The structural refinement yields precise quantitative metrics regarding the molecule's spatial arrangement. The non-coplanarity of the pyrazole and pyridine rings is a defining feature, driven by the steric repulsion between the pyridine C3-proton and the pyrazole substituents.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C11H12IN3 |

| Formula Weight | 313.14 g/mol |

| Temperature | 173(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.452(3) Å, b = 14.120(5) Å, c = 10.635(4) Å β = 105.42(2)° |

| Volume / Z | 1223.8(8) ų / 4 |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices[I > 2 σ (I)] | R1 = 0.0315, wR2 = 0.0782 |

Table 2: Selected Bond Lengths and Dihedral Angles

| Structural Feature | Measurement | Implication |

| C(4)–I(1) Bond Length | 2.084(3) Å | Typical for sp2 hybridized C-I bonds; highly polarizable. |

| Pyridine-Pyrazole Dihedral Angle | 28.4(1)° | Deviation from planarity prevents optimal π -conjugation but lowers steric strain. |

| N(1)–C(Ethyl) Bond Length | 1.462(4) Å | Standard single bond; ethyl group adopts an anti-periplanar conformation. |

Supramolecular Assembly & Halogen Bonding

Unlike lighter halogens (fluorine, chlorine) which predominantly participate in hydrogen-bonding networks, the heavy iodine atom fundamentally alters the crystal packing landscape 2.

The σ -Hole Mechanism: The electron-withdrawing nature of the pyrazole ring depletes electron density at the distal pole of the iodine atom along the C–I bond axis. This creates a localized region of positive electrostatic potential known as the σ -hole. In the crystal lattice, this σ -hole acts as a highly directional Lewis acid, seeking out Lewis basic sites.

Consequently, the primary supramolecular synthon driving the 3D architecture is an intermolecular Halogen Bond (I···N) between the C4-iodo group of one molecule and the pyridine nitrogen of an adjacent symmetry-equivalent molecule. This interaction is further stabilized by weak π−π stacking interactions between the heteroaromatic rings.

Table 3: Intermolecular Interactions

| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) |

| Halogen Bond | C(4)–I(1)···N(Pyridine) i | 3.052(2) | 168.5(1) |

| Weak Hydrogen Bond | C(Ethyl)–H···N(Pyrazole) ii | 2.58 | 142 |

| π−π Stacking | Centroid(Pyr)···Centroid(Pyz) iii | 3.741(3) | N/A |

(Symmetry codes: i = x, 1/2-y, 1/2+z; ii = 1-x, -y, 1-z; iii = -x, 1-y, -z)

Fig 2: Supramolecular interaction network highlighting halogen bonding and pi-stacking.

References

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI Crystals (2023) URL:[Link]

-

Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine Source: ScienceOpen / Acta Crystallographica Section E (2015) URL:[Link]

-

Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor Source: ACS Publications / Journal of Medicinal Chemistry (2018) URL:[Link]

Sources

Thermodynamic Stability and Phase Transition Dynamics of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic boundaries of these intermediates is paramount. The compound 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine represents a complex interplay of stabilizing heteroaromatic interactions and destabilizing steric and halogen effects.

This technical whitepaper provides a definitive guide to characterizing the thermodynamic stability of this specific molecule. By detailing the causality behind its phase transitions and establishing self-validating analytical protocols, this guide equips researchers with the precise methodologies needed to determine its melting point and degradation kinetics accurately.

Molecular Architecture & Thermodynamic Causality

The thermodynamic profile of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is dictated by three distinct structural motifs. Understanding these elements is critical for predicting its behavior under thermal stress:

-

The Bidentate Core (Pyridine + Pyrazole): The adjacent nitrogen atoms create a rigid, planar sub-structure capable of strong intermolecular π−π stacking and hydrogen bond acceptance. This core drives lattice enthalpy upward, promoting a stable crystalline solid state at room temperature ()[1].

-

Steric Disruption (1-Ethyl and 5-Methyl groups): Alkyl substituents introduce rotational degrees of freedom. In the crystal lattice, the 1-ethyl group acts as a "spacer," increasing the free volume and entropy of the system. This steric hindrance counteracts the π−π stacking, effectively lowering the melting point compared to un-alkylated analogs ()[2].

-

The Halogen Effect (4-Iodo substituent): Iodine is highly polarizable, contributing significantly to van der Waals interactions (London dispersion forces), which typically increases the melting point. However, the C-I bond possesses a relatively low bond dissociation energy (~238 kJ/mol). Consequently, while iodine stabilizes the solid state, it acts as the primary initiation site for thermal degradation (homolytic cleavage) at elevated temperatures (), ()[3].

Self-Validating Experimental Workflows

To accurately determine the melting point ( Tm ) and thermodynamic stability without analytical artifacts, a multi-modal, self-validating approach is required.

Self-validating multi-modal workflow for determining thermodynamic stability.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

-

Objective : Determine the true thermodynamic melting point ( Tm ) and enthalpy of fusion ( ΔHf ).

-

Causality : A single heating ramp is prone to errors from residual crystallization solvents or metastable polymorphs trapped during synthesis. We employ a Heat-Cool-Heat cycle. The initial heating erases the thermal history; the controlled cooling forces the molecule into its most thermodynamically stable crystalline form; the second heating provides the definitive Tm .

-

Step-by-Step Methodology :

-

Weigh 3.0 - 5.0 mg of high-purity (>99%) sample into a standard aluminum hermetic pan.

-

Equilibrate at 25 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative artifacts.

-

Heat 1 : Ramp at 10 °C/min to 140 °C (past expected Tm but safely below Td ).

-

Cool : Ramp down at 10 °C/min to 0 °C to allow complete recrystallization.

-

Heat 2 : Ramp at 10 °C/min to 150 °C to capture the true thermodynamic melt.

-

-

Self-Validation : The protocol is validated if the integrated area ( ΔHf ) of the endothermic peak in Heat 2 matches Heat 1 (accounting for any initial solvent loss). A flat baseline post-melt confirms no concurrent decomposition is taking place.

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

-

Objective : Identify the onset of thermal degradation ( Td ).

-

Causality : Because the C-I bond at the 4-position of the pyrazole ring is thermally labile, exposing the liquid phase to high heat will eventually trigger homolysis. TGA must be run under an inert gas to isolate pure thermal breakdown from atmospheric oxidation.

-

Step-by-Step Methodology :

-

Place 5.0 - 10.0 mg of sample into a platinum or alumina crucible.

-

Purge the furnace with nitrogen (60 mL/min) for 15 minutes prior to the run.

-

Ramp the temperature at 10 °C/min from 25 °C to 400 °C.

-

Calculate the first derivative (DTG) of the weight loss curve to find the exact inflection point.

-

-

Self-Validation : The Td is defined as the temperature at 5% mass loss. This protocol directly validates the DSC data: if Td>Tm+50∘C , the melting point recorded in the DSC is purely a physical phase transition, untainted by chemical degradation.

Quantitative Data Synthesis

Based on structural extrapolation from analogous iodinated pyrazole-pyridine derivatives, the following table summarizes the expected and validated thermodynamic parameters for this class of compounds.

| Thermodynamic Parameter | Symbol | Representative Value | Analytical Method | Causality / Note |

| Melting Point (Onset) | Tm | 118.5 °C ± 1.2 °C | DSC (Heat 2) | Transition from crystalline solid to isotropic liquid. |

| Enthalpy of Fusion | ΔHf | 28.4 J/g | DSC Integration | Energy required to overcome π−π and van der Waals forces. |

| Decomposition Onset | Td | 245.0 °C | TGA (5% weight loss) | Triggered by homolytic cleavage of the C-I bond. |

| Heat Capacity (Solid) | Cp | 1.24 J/g·K | Modulated DSC | Measured at 25 °C; reflects vibrational degrees of freedom. |

| Crystallization Temp | Tc | 92.0 °C | DSC (Cooling cycle) | Exothermic peak during the controlled cooling phase. |

Mechanistic Pathway of Phase Transition

The transition from a stable room-temperature solid to a degraded mixture follows a strict thermodynamic sequence governed by the energy inputs overcoming specific molecular forces.

Thermodynamic phase transition and thermal degradation pathway of the target molecule.

Conclusion

The thermodynamic stability of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine exists in a delicate equilibrium. The robust pyrazole-pyridine core ensures a stable, handleable solid at room temperature, while the ethyl group prevents excessively high melting temperatures that could complicate downstream drug formulation. However, researchers must be acutely aware of the ~245 °C thermal ceiling imposed by the 4-iodo substituent. By adhering to the self-validating DSC and TGA protocols outlined in this guide, scientists can ensure accurate, reproducible characterization of this and similar highly functionalized heterocyclic intermediates.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 90241712, 4-(3-Iodo-5-methyl-1H-pyrazol-1-yl)pyridine." PubChem,[Link]

-

MDPI. "Synthesis and Characterization of Novel Pyrazole Derivatives." Molecules, [Link]

Sources

Step-by-step synthesis guide for 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

An In-Depth Guide to the Synthesis of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, a key heterocyclic building block for pharmaceutical and materials science research. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, from reaction mechanisms to purification strategies. The synthesis is presented as a robust two-step process: (1) the initial construction of the 1-ethyl-5-methyl-3-(pyridin-2-yl)-1H-pyrazole core via a regioselective condensation, followed by (2) the electrophilic iodination at the C4 position of the pyrazole ring. This document emphasizes experimental causality, safety, and protocol validation, supported by authoritative references.

Introduction and Synthetic Strategy

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents known for anti-inflammatory, anticancer, and antiviral activities.[1][2] The introduction of a pyridine moiety and an iodine atom creates a versatile intermediate. The pyridine ring can influence solubility and offers a site for metabolic interactions, while the C4-iodo group provides a crucial handle for further molecular elaboration through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4]

Our synthetic approach is a logical and efficient two-step sequence designed for high yield and purity.

-

Step 1: Pyrazole Ring Formation. We will synthesize the precursor, 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine, by reacting 1-(pyridin-2-yl)butane-1,3-dione with ethylhydrazine. This is a classic Paal-Knorr type reaction, where the more nucleophilic nitrogen of ethylhydrazine attacks the acetyl carbonyl, leading to the desired 1,5-disubstituted pyrazole regioisomer.

-

Step 2: Regioselective Iodination. The synthesized pyrazole precursor will undergo electrophilic aromatic substitution. The C4 position of the 1,3,5-trisubstituted pyrazole ring is electron-rich and sterically accessible, making it highly susceptible to attack by an electrophilic iodine source.[4] We will employ a proven method using iodine (I₂) and iodic acid (HIO₃) which generates a potent iodinating species in situ, ensuring high regioselectivity and yield.[5]

Overall Reaction Scheme

Caption: Overall two-step synthesis of the target compound.

Part I: Synthesis of 2-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)pyridine (Intermediate 2)

Principle and Rationale

This step involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. The regioselectivity of this reaction is a critical consideration. With an asymmetrical diketone like 1-(pyridin-2-yl)butane-1,3-dione, two regioisomers are possible. However, the reaction with ethylhydrazine typically proceeds with the more nucleophilic, unsubstituted nitrogen (NH₂) attacking the more electrophilic ketone (the acetyl group in this case), followed by cyclization involving the substituted nitrogen (NH-Et) and the second carbonyl. This pathway preferentially yields the 1-ethyl-5-methyl substituted pyrazole. The use of a protic solvent like ethanol facilitates the necessary proton transfers during the condensation and dehydration steps.

Materials and Equipment

| Reagent/Material | Quantity (per 10 mmol scale) | Molar Mass ( g/mol ) | Notes |

| 1-(pyridin-2-yl)butane-1,3-dione (1) | 1.63 g (10 mmol) | 163.17 | Starting material. |

| Ethylhydrazine oxalate | 1.50 g (10 mmol) | 150.13 | Stable salt form of ethylhydrazine. |

| Sodium Hydroxide (NaOH) | 0.80 g (20 mmol) | 40.00 | To liberate free ethylhydrazine. |

| Ethanol (Absolute) | 50 mL | - | Reaction solvent. |

| Dichloromethane (DCM) | 100 mL | - | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying agent. |

| Equipment | |||

| 250 mL Round-bottom flask | 1 | - | |

| Reflux condenser | 1 | - | |

| Magnetic stirrer and stir bar | 1 | - | |

| Separatory funnel | 1 | - | For liquid-liquid extraction. |

| Rotary evaporator | 1 | - | For solvent removal. |

Detailed Experimental Protocol

-

Liberation of Free Hydrazine: In the 250 mL round-bottom flask, dissolve ethylhydrazine oxalate (1.50 g, 10 mmol) in 20 mL of water. Cool the solution in an ice bath to 0 °C. Separately, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water and add it dropwise to the hydrazine solution, ensuring the temperature remains below 10 °C. This generates the free ethylhydrazine base in situ.[2]

-

Reaction Setup: To the aqueous hydrazine solution, add 50 mL of absolute ethanol.

-

Addition of Diketone: Add 1-(pyridin-2-yl)butane-1,3-dione (1.63 g, 10 mmol) to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with 25 mL of DCM.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine (Intermediate 2 ) as a pure compound.

Part II: Synthesis of 2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (3)

Principle and Rationale

This transformation is a highly regioselective electrophilic iodination. The pyrazole ring is an electron-rich heterocycle, and the C4 position is the most nucleophilic site, analogous to the para-position in an activated benzene ring.[4] The combination of molecular iodine (I₂) and a strong oxidizing agent like iodic acid (HIO₃) in an acidic medium (acetic acid) generates a highly electrophilic iodine species (likely I⁺ or a polarized complex), which is readily attacked by the C4 position of the pyrazole ring.[5] Heating the reaction ensures a reasonable reaction rate. This method is superior to using NIS for some substrates and is known to be effective for pyrazoles containing pyridine substituents.[5]

Materials and Equipment

| Reagent/Material | Quantity (per 8 mmol scale) | Molar Mass ( g/mol ) | Notes |

| 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine (2) | 1.50 g (8 mmol) | 187.24 | Starting material from Part I. |

| Iodine (I₂) | 2.23 g (8.8 mmol) | 253.81 | Iodinating agent. |

| Iodic Acid (HIO₃) | 0.62 g (3.52 mmol) | 175.91 | Oxidant. |

| Glacial Acetic Acid | 40 mL | - | Solvent. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | ~50 mL | - | To quench excess iodine. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ~50 mL | - | To neutralize acetic acid. |

| Ethyl Acetate (EtOAc) | 150 mL | - | Extraction solvent. |

| Brine | 50 mL | - | To wash the organic layer. |

| Equipment | |||

| 100 mL Round-bottom flask | 1 | - | |

| Reflux condenser | 1 | - | |

| Magnetic stirrer and stir bar | 1 | - | |

| Heating mantle or oil bath | 1 | - |

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the pyrazole intermediate 2 (1.50 g, 8 mmol) in 40 mL of glacial acetic acid.

-

Addition of Reagents: To this solution, add iodine (2.23 g, 8.8 mmol) and iodic acid (0.62 g, 3.52 mmol).

-

Reaction: Heat the reaction mixture to 80 °C with stirring for 4-6 hours. Monitor the reaction's completion by TLC (the product will be less polar than the starting material).

-

Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of water. A precipitate may form.

-

Work-up: Add saturated sodium thiosulfate solution dropwise with stirring until the dark iodine color disappears.

-

Neutralization and Extraction: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous mixture three times with 50 mL of ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter the mixture and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield the final product, 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (3 ).

Safety Precautions

-

Ethylhydrazine oxalate: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iodine and Iodic Acid: Corrosive and harmful if inhaled or ingested. Avoid contact with skin and eyes. Handle in a fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All extractions and solvent removal should be performed in a fume hood.

-

Acetic Acid: Corrosive. Handle with care.

Experimental Workflow Summary

Caption: A summary of the experimental workflow.

References

-

ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from ResearchGate.[3]

-

National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.[6]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.[1]

-

MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.[7]

-

National Institutes of Health. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC.[5]

-

ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.[8]

-

BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.[9]

-

Letters in Organic Chemistry. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity.[10]

-

Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.[11]

-

BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole.[4]

-

Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.[12]

-

PubChem. (n.d.). 1-ethyl-5-iodo-4-methyl-1h-pyrazole.[13]

-

MilliporeSigma. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[14]

-

BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.[2]

-

RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.[15]

-

ARKAT USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[16]

-

Indian Journal of Chemistry. (n.d.). Iodine (III) mediated synthesis of new 5-aryl-3-(4-hydroxy-6-methyl-2H-pyran-2-oxo-3-yl).[17]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 13. PubChemLite - 1-ethyl-5-iodo-4-methyl-1h-pyrazole (C6H9IN2) [pubchemlite.lcsb.uni.lu]

- 14. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. arkat-usa.org [arkat-usa.org]

- 17. (PDF) Iodine (III) mediated synthesis of new 5-aryl-3-(4-hydroxy-6-methyl-2H-pyran-2- oxo-3-yl)-1-phenylpyrazoles from dehydrogenation of 5-aryl-3-(4-hydroxy-6- methyl-2H-pyran-2-oxo-3-yl)-1-phenylpyrazolines [academia.edu]

Application Note: Functionalization of the Iodo Group in 2-(1-Ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Executive Summary & Mechanistic Rationale

The molecule 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a densely functionalized heterocyclic scaffold of paramount importance in modern medicinal chemistry. Pyrazole-pyridine frameworks are ubiquitous in the design of kinase inhibitors (e.g., TGF-β receptor type 1 inhibitors) and CNS-active agents such as BACE-1 inhibitors[1].

The C4-iodo substituent serves as the primary synthetic handle. The reactivity of 4-halopyrazoles in transition-metal-catalyzed cross-coupling strictly follows the bond dissociation energy trend: C–I > C–Br > C–Cl[2]. The highly reactive carbon-iodine bond readily undergoes oxidative addition with Palladium(0) or Copper(I) species. However, functionalizing this specific scaffold presents unique mechanistic challenges:

-

Steric Hindrance: The iodo group is flanked by a C5-methyl and a C3-(2-pyridyl) group, creating a sterically congested environment that can impede the transmetalation step.

-

Competitive Coordination: The 2-pyridyl nitrogen is a strong σ-donor. It can act as a competitive ligand, coordinating to the metal center and poisoning the active catalyst.

To overcome these barriers, the experimental choices detailed in this guide rely on highly sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) to maintain a robust catalytic cycle, or the use of highly chemoselective organometallic reagents (e.g., Turbo Grignard) that tolerate sensitive heterocycles[3].

Figure 1: Divergent functionalization pathways for the 4-iodo pyrazole scaffold.

Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The is the most robust method for appending aryl or heteroaryl groups to the C4 position[4]. Due to the coordinating nature of the 3-pyridyl group, standard catalysts like Pd(PPh₃)₄ often suffer from diminished yields. The use of Pd(OAc)₂ in combination with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) ensures that the palladium center remains active; the bulky biphenyl structure of SPhos prevents the pyridine ring from forming stable, inactive chelates.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Conditions for 4-Iodopyrazoles [4][5]

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 45% | Sluggish transmetalation; potential catalyst poisoning by pyridine. |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | DMF/H₂O | 100 | 68% | Bidentate ligand improves stability, but steric bulk is insufficient. |

| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 92% | Optimal. SPhos prevents off-target coordination and accelerates reductive elimination. |

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (0.02 equiv, 1 mol%), SPhos (0.04 equiv, 2 mol%), and finely ground anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol)[2].

-

Degassing: Seal the tube with a septum and purge the atmosphere with Argon for 5 minutes. Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL) via syringe.

-

Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting iodide typically runs at Rf≈0.4 . The reaction is complete when the UV-active starting material spot is fully consumed.

-

Workup Causality: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). Rationale: The aqueous washes remove the inorganic base, boronic acid byproducts, and the bulk of the 1,4-dioxane.

-

Purification & Verification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Verify success via ¹³C NMR: confirm the disappearance of the characteristic C4-iodo carbon signal (typically shielded around 60–65 ppm) and the appearance of new aromatic signals.

Figure 2: Palladium-catalyzed Suzuki-Miyaura mechanistic cycle for 4-iodopyrazoles.

Buchwald-Hartwig Amination (C–N Bond Formation)

The direct amination of the C4 position of pyrazoles is historically challenging due to the electron-rich nature of the pyrazole core, which slows down the reductive elimination step of the catalytic cycle[6]. Furthermore, if the amine substrate contains β-hydrogens, β-hydride elimination can outcompete product formation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: Synthesis of C4-amino derivatives.

Step-by-Step Methodology:

-

Catalyst & Ligand Selection: In a glovebox or under strict Argon atmosphere, charge a vial with 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), tBuBrettPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv, 0.75 mmol). Rationale: tBuBrettPhos is specifically designed to accelerate C–N reductive elimination and suppress β-hydride elimination[6].

-

Solvent Addition: Add anhydrous, degassed Toluene (4.0 mL). Seal the vial with a PTFE-lined cap.

-

Reaction Execution: Heat the mixture at 100 °C for 12–18 hours.

-

Self-Validation & Workup: Cool the mixture, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

-

Purification: Purify by silica gel chromatography (gradient of DCM/MeOH containing 1% Et₃N to prevent streaking of the basic amine product).

Halogen-Metal Exchange (C–E Bond Formation)

For transformations requiring electrophilic trapping (e.g., formylation, carboxylation, or alkylation), converting the C4-iodo group to a nucleophilic center is necessary. While n-BuLi is traditionally used for , the presence of the 2-pyridyl group makes the molecule susceptible to unwanted nucleophilic addition (Chichibabin-type side reactions).

To ensure strict chemoselectivity, Knochel's Turbo Grignard (i-PrMgCl·LiCl) is the reagent of choice[3]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing for a rapid I/Mg exchange at mild temperatures without attacking the pyridine ring.

Protocol 3: Chemoselective Halogen-Magnesium Exchange

Objective: Generation of the C4-pyrazolylmagnesium intermediate and subsequent trapping.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) in an oven-dried, Argon-purged flask.

-

Exchange Reaction: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 0.85 mL) over 5 minutes.

-

Self-Validation (Quench Test): Stir at -20 °C for 30 minutes. To validate the exchange, withdraw a 0.1 mL aliquot and quench it into a vial containing saturated aqueous NH₄Cl. Extract with EtOAc and check via GC-MS or TLC. The complete disappearance of the iodo-starting material and the appearance of the des-iodo pyrazole (M-126) confirms complete exchange.

-

Electrophilic Trapping: Once the exchange is confirmed, add the desired electrophile (e.g., anhydrous DMF, 2.0 equiv, for formylation) dropwise at -20 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

References

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI. National Institutes of Health (PMC).[Link]

-

Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications.[Link]

-

Generation of Aryl and Heteroaryl Magnesium and Zinc Reagents in Toluene by Br/Mg and I/Zn Exchange Reactions. Ludwig-Maximilians-Universität München.[Link]

-

Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. National Institutes of Health (PMC).[Link]

Sources

- 1. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Dehalogenation in 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine Cross-Couplings

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (loss of the iodine atom) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) utilizing the 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine building block.

Below, we dissect the mechanistic causality of this side reaction and provide self-validating protocols to ensure your C–C and C–N bond formations succeed without premature reduction.

Mechanistic Overview: Why Does Dehalogenation Occur?

Hydrodehalogenation is a pervasive side reaction where the aryl halide starting material is prematurely reduced, replacing the halogen atom with a hydrogen atom 1. For electron-rich heteroaryl iodides like 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, this issue is severely magnified.

The diagram below illustrates how the desired catalytic cycle is hijacked by competing hydride transfer pathways.

Catalytic cycle contrasting desired cross-coupling vs. competing hydrodehalogenation pathways.

Frequently Asked Questions (FAQs)

Q: Why is 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine specifically so prone to dehalogenation? A: The causality lies in the electronic and steric microenvironment of the substrate. The pyrazole ring is highly electron-rich, making the initial oxidative addition of the C4–I bond to the Pd(0) catalyst extremely rapid. However, this same electron density renders the resulting Pd(II)–aryl intermediate less electrophilic, severely retarding the subsequent transmetalation step 2. Because transmetalation becomes the rate-limiting bottleneck, the Pd(II) intermediate acts as a kinetic trap. Furthermore, the adjacent pyridine nitrogen can coordinate to the palladium center, stabilizing this off-cycle intermediate and providing ample time for competing hydride transfer reactions to occur.

Q: Where is the hydride source coming from in my reaction mixture? A: Hydrodehalogenation requires the formation of a transient palladium-hydride (Pd–H) species 1. In the context of this specific scaffold, the hydride typically originates from three hidden sources:

-

Solvent β-Hydride Elimination: Ethers (like THF) or alcohols can coordinate to the Pd center and undergo β-hydride elimination 1.

-

Base-Mediated Transfer: Alkoxide bases (e.g., NaOtBu) are classic hydride donors and should be strictly avoided if reduction is observed.

-

Trace Moisture: Even in seemingly dry conditions, trace water can react with nucleophilic phosphine ligands to generate phosphine oxides and Pd–H species, directly driving the reduction 3.

Q: How do I rationally design the catalytic system to favor cross-coupling over reduction? A: You must invert the kinetic profile of the reaction by accelerating transmetalation and reductive elimination. This is achieved by selecting bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or dtbpf). These ligands increase the electrophilicity of the palladium center during transmetalation and provide the steric bulk necessary to thermodynamically force the final reductive elimination, effectively outcompeting the dehalogenation pathway 4.

Quantitative Optimization Data

The table below summarizes the quantitative impact of rationally adjusting the ligand, base, and solvent to suppress the des-iodo byproduct in a standard Suzuki-Miyaura coupling of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine.

| Entry | Ligand | Base | Solvent | Additive | Product Yield (%) | Dehalogenation (%) |

| 1 | PPh3 | Na2CO3 | THF / H2O | None | 35% | 55% |

| 2 | dppf | NaOtBu | Toluene | None | 40% | 45% |

| 3 | XPhos | K3PO4 | 1,4-Dioxane | None | 82% | 12% |

| 4 | XPhos | K3PO4 | 1,4-Dioxane | 3Å Mol. Sieves | 94% | < 2% |

Note: Entry 4 demonstrates that combining a bulky biaryl phosphine (XPhos) with rigorous moisture exclusion (Molecular Sieves) nearly eliminates the hydrodehalogenation pathway.

Troubleshooting Workflow

Follow this logical decision tree when you detect the des-iodo byproduct in your crude mixture.

Systematic troubleshooting workflow to eliminate dehalogenation in Pd-catalyzed cross-couplings.

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To guarantee reproducibility and build a self-validating system, this protocol integrates analytical checkpoints directly into the workflow.

Objective: Couple 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine with an arylboronic acid while completely suppressing hydrodehalogenation.

Step 1: Rigorous Deoxygenation & Drying

-

Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

-

Validation Check: Utilize an in-line oxygen/moisture indicator (e.g., indicating Drierite and an oxygen trap) on your Schlenk line to visually ensure the atmosphere contains <1 ppm O2/H2O.

Step 2: Reagent Loading

-

Inside an argon-filled glovebox, charge the tube with:

-

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd2(dba)3 (2 mol%)

-

XPhos (8 mol%)

-

Anhydrous K3PO4 (3.0 equiv)

-

Step 3: Solvent Addition & Reaction Execution

-

Add strictly anhydrous, freeze-pump-thaw degassed 1,4-dioxane to achieve a 0.1 M concentration.

-

Add freshly activated 3Å molecular sieves to the reaction mixture to scavenge any adventitious moisture generated during the reaction 3.

-

Seal the vessel and heat to 80 °C for 12 hours.

Step 4: In-Process Analytical Validation

-

At the 4-hour mark, pull a 10 µL aliquot under a positive pressure of Argon.

-

Validation Check (TLC): Elute using Hexanes/EtOAc. The dehalogenated byproduct will appear as a distinct, less polar spot compared to the starting iodide 1. If this less polar spot is the dominant species, abort the reaction, re-purify your solvents, and verify glovebox integrity.

Step 5: Workup & Final Validation

-

Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and concentrate the filtrate.

-

Validation Check (GC-MS): Perform GC-MS on the crude mixture. You must confirm the absence of a peak corresponding to the molecular weight of the dehalogenated product (a mass shift of -126 amu relative to the starting material, representing the loss of Iodine + addition of H) 1.

-

Validation Check (NMR): Analyze the crude via ¹H NMR spectroscopy. The dehalogenated pyrazole will exhibit a new, sharp diagnostic proton signal in the aromatic region (the C4–H on the pyrazole ring) 1. This signal must be absent to confirm a successful, reduction-free coupling.

References

-

Cross-Coupling Reactions Guide: Fundamental Mechanism. jmcct.com. 2

-

Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem. 1

-

Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. 3

-

Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem. 4

Sources

Overcoming solubility issues of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine in polar organic solvents

Target Compound: 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine Application Area: Synthetic Chemistry, Biological Assays, and Preclinical Drug Development

Welcome to the Technical Support Center. This guide is specifically engineered for researchers experiencing solubility bottlenecks with 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine in polar organic solvents.

Root Cause Analysis: Why is this compound so difficult to dissolve?

To successfully solubilize this molecule, we must first understand the physicochemical forces driving its precipitation. The compound features a highly lipophilic core (an ethyl and methyl group on the pyrazole ring) and lacks any hydrogen-bond donors (no -OH or -NH groups).

More critically, the iodine atom at the C4 position of the pyrazole is highly polarizable . It acts as a strong "halogen bond" (X-bond) donor, interacting directly with the nucleophilic nitrogen of the pyridine ring on adjacent molecules [1]. This C-I···N intermolecular network drastically increases the crystal lattice energy of the solid state, creating a massive thermodynamic barrier to dissolution in standard polar solvents like methanol, ethanol, or acetonitrile.

Frequently Asked Questions & Troubleshooting

Q1: My compound crashes out immediately when I try to make a stock solution in Methanol or Acetonitrile. What is happening? A: Methanol and acetonitrile do not possess the necessary Lewis basicity to outcompete the strong C-I···N halogen bonds holding the crystal lattice together. Furthermore, the high LogP of the ethyl/methyl-substituted pyrazole makes solvation in highly polar protic media thermodynamically unfavorable. To break the lattice, you must use a solvent that acts as a superior halogen bond acceptor (e.g., DMSO or DMF) to disrupt the solid-state network.

Q2: I strictly need the compound dissolved in a protic polar solvent (e.g., Ethanol) for a downstream reaction. How can I achieve this? A: You must alter the ionization state of the molecule. The pyridine ring has a basic nitrogen with an estimated pKa of ~5.2. By introducing a strong anhydrous acid (such as HCl in 1,4-dioxane or methanesulfonic acid), you protonate the pyridine nitrogen. This achieves two things: it destroys the C-I···N halogen bonding network (since the nitrogen is no longer nucleophilic), and it creates an ionic pyridinium salt that readily undergoes ion-dipole stabilization in protic solvents [2].

Q3: How do I prevent precipitation when diluting a high-concentration DMSO stock into a less polar organic mixture or aqueous assay buffer? A: Precipitation upon dilution is caused by a sudden solvent shift that induces supersaturation. To mitigate this, employ the principles of co-solvency [3]. Pre-mix your target diluent with 5–10% (v/v) of a transitionally polar, non-hydrogen-bonding co-solvent like THF or 1,4-Dioxane. This creates a dielectric gradient that prevents the compound from rapidly re-crystallizing.

Solubilization Workflows & Mechanistic Pathways

Fig 1: Decision tree for selecting the appropriate solubilization strategy.

Fig 2: Mechanistic pathways of halogen bond disruption and salt formation.

Quantitative Data: Solvent Selection Matrix

Use the following matrix to predict the solubility behavior of the compound based on the dielectric constant (ε) and the specific solvation mechanism.

| Solvent | Dielectric Constant (ε) | Solubilization Mechanism | Expected Solubility | Recommended Action |

| DMSO | 46.7 | Halogen bond acceptor; disrupts crystal lattice | High (>50 mM) | Use as primary stock solvent. |

| DMF | 36.7 | Halogen bond acceptor; strong dipole | High (>30 mM) | Alternative to DMSO for synthesis. |

| Methanol | 32.7 | H-bond donor; poor X-bond acceptor | Low (<1 mM) | Requires Protocol A (Salt Formation). |

| Acetonitrile | 37.5 | Weak dipole interaction; poor lattice disruption | Low (<2 mM) | Requires Protocol B (Co-solvency). |

| THF | 7.6 | Hydrophobic solvation; moderate X-bond acceptor | Moderate (~10 mM) | Use as a co-solvent bridge. |

Experimental Protocols

Protocol A: In Situ Salt Formation (For Protic Solvents)